CID 156592264

Description

Chemical Synthesis Methodologies and Precursor Chemistry

Sunset Yellow FCF is synthesized through a chemical process involving diazotization and coupling reactions, characteristic of azo dye production. The synthesis primarily involves two key precursor molecules.

Diazotization Reactions in Azo Dye Synthesis

The synthesis of azo dyes, including Sunset Yellow FCF, begins with a diazotization reaction. This process involves treating a primary aromatic amine with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C). atamanchemicals.comcuny.edu This reaction converts the primary aromatic amine into a diazonium salt, which contains a diazonium group (-N≡N+). cuny.edu The stability of the diazonium salt is crucial, and the low temperature helps to prevent its decomposition. cuny.edu

Role of Specific Chemical Precursors in Compound Formation

The primary precursors for the synthesis of Sunset Yellow FCF are 4-aminobenzenesulfonic acid (sulfanilic acid) and 6-hydroxy-2-naphthalenesulfonic acid (Schaeffer's salt). atamanchemicals.comcuny.eduoup.com

The synthesis proceeds in two main steps:

Diazotization of 4-aminobenzenesulfonic acid: 4-aminobenzenesulfonic acid is diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, to form the corresponding diazonium salt, 4-sulfobenzenediazonium. atamanchemicals.comcuny.edu

Coupling Reaction: The diazonium salt of 4-aminobenzenesulfonic acid is then coupled with 6-hydroxy-2-naphthalenesulfonic acid under alkaline conditions. cuny.educhembk.com This electrophilic aromatic substitution reaction occurs between the diazonium cation and the activated aromatic ring of 6-hydroxy-2-naphthalenesulfonic acid, forming the azo linkage (-N=N-) and yielding Sunset Yellow FCF. cuny.edu

The dye is typically isolated as the sodium salt. atamanchemicals.com Calcium and potassium salts are also permitted forms. atamanchemicals.comeuropa.eu

Characterization of Isomeric Forms and Related Impurities

Commercial samples of Sunset Yellow FCF are not typically 100% pure and may contain subsidiary coloring matters and uncolored synthetic components. ums.edu.myulprospector.com Characterization and analysis are essential to determine the purity and identify these related substances.

Identification and Separation of Subsidiary Coloring Matters

Subsidiary coloring matters are colored impurities structurally similar to the main dye. oup.com These can arise from the diazotization and coupling of one intermediate with an impurity present in the other intermediate. oup.com Examples of subsidiary coloring matters found in Sunset Yellow FCF include:

The trisodium (B8492382) salt of 3-hydroxy-4-[(4-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid (also known as R-salt dye or SA+RS), which can form from the coupling of diazotized sulfanilic acid with 2-naphthol-3,6-disulfonic acid (R-salt), an impurity in Schaeffer's salt. oup.com

The sodium salt of 6-hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid (SSA), formed by the diazotization and coupling of Schaeffer's salt with aniline, an impurity in sulfanilic acid. oup.com

The sodium salt of 4-[(2-hydroxy-1-naphthalenyl)azo]benzenesulfonic acid (SA + 2N), formed by the diazotization and coupling of sulfanilic acid with 2-naphthol, an impurity in Schaeffer's salt. oup.com

Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for the separation and identification of these subsidiary coloring matters due to their ability to separate components in complex mixtures. ums.edu.myresearchgate.net HPLC coupled with UV-Vis or mass spectrometry detection is particularly effective for this purpose. researchgate.netnih.gov

Advanced Spectroscopic Characterization Techniques

Various spectroscopic techniques are utilized for the characterization of Sunset Yellow FCF, providing information about its structure, purity, and behavior.

UV-Vis Spectrophotometry: Sunset Yellow FCF is an azo dye with a characteristic absorption spectrum in the UV-Vis range. wikipedia.orgresearchgate.net Its maximum absorption is pH-dependent, occurring at approximately 480 nm at pH 1 and 443 nm at pH 13, with a shoulder at 500 nm. wikipedia.org UV-Vis spectrophotometry is a common method for the quantitative determination of Sunset Yellow FCF and can be used to assess the total coloring matter content. ums.edu.myeuropa.euresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (e.g., LC-MS/MS), is a powerful tool for identifying and quantifying Sunset Yellow FCF and its related impurities based on their mass-to-charge ratio. researchgate.netnih.govnih.gov LC-MS with electrospray ionization has been used to determine raw materials, intermediates, and subsidiary colors in Sunset Yellow FCF. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and dynamics of Sunset Yellow FCF. Techniques like diffusion NMR can be used to investigate the aggregation behavior of the dye in solution. scispace.comresearchgate.netacs.org NMR has also been used in the identification of unknown red dyes, including in conjunction with LC-MS. scispace.com

These advanced spectroscopic methods, in combination with chromatographic techniques, are crucial for comprehensive molecular characterization and purity assessment of Sunset Yellow FCF.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Sunset Yellow FCF | 6093232 wikipedia.org |

| 4-aminobenzenesulfonic acid | 8047 |

| 6-hydroxy-2-naphthalenesulfonic acid | 17730 kochcolor.com |

| 2-naphthol-3,6-disulfonic acid | 6093232 |

| Aniline | 6118 |

| 2-naphthol | 6856 |

Data Tables

While the text provides details on analytical findings and specifications, presenting them as interactive tables requires specific data points that are not consistently provided in a structured format across the search results. However, based on the information, a conceptual data table for purity specifications can be illustrated:

Conceptual Purity Specifications for Sunset Yellow FCF

| Component | Specification Limit (Example based on search results) |

| Total Colouring Matters | min. 85% or 90% ulprospector.comeuropa.eusigmaaldrich.com |

| Subsidiary Colouring Matters | Not more than 5% europa.eufao.org |

| Organic compounds other than colouring matters (sum of specified) | Not more than 0.5% europa.eufao.org |

| Sudan I (1-(Phenylazo)-2-naphthalenol) | Not more than 0.5 mg/kg or 1 mg/kg europa.eufao.org |

Another conceptual table could illustrate analytical parameters for HPLC analysis of impurities:

Conceptual HPLC Parameters for Sunset Yellow FCF Impurity Analysis

| Parameter | Example Condition (based on search results) |

| Column | Reverse-Phase C18 or Biphenyl oup.comfao.org |

| Mobile Phase | Gradient elution (e.g., water/methanol (B129727) or aqueous ammonium (B1175870) formate/methanol) oup.comnih.govfao.org |

| Detection | UV-Vis or Mass Spectrometry (LC-MS) researchgate.netnih.govnih.gov |

| Flow Rate | e.g., 0.350 mL/min oup.com |

| Injection Volume | e.g., 2 µL oup.com |

Structure

3D Structure of Parent

Properties

CAS No. |

2783-94-0 |

|---|---|

Molecular Formula |

C16H12N2NaO7S2 |

Molecular Weight |

431.4 g/mol |

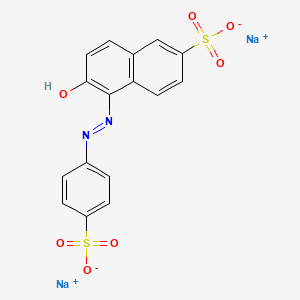

IUPAC Name |

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C16H12N2O7S2.Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25); |

InChI Key |

RBEIQMWREYWYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Color/Form |

Orange-red crystals Orange powde |

melting_point |

Decomposes without melting at 734 °F (NTP, 1992) Decomposes without melting when heated to 390 °C |

Other CAS No. |

2783-94-0 1325-37-7 15790-07-5 |

physical_description |

Red-orange crystals or red powder; [CAMEO] Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline] |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) 50 to 100 mg/mL at 75 °F (NTP, 1992) Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-hydroxy-5-((p- sulfophenyl)azo)-2-naphthalenesulfonic acid disodium salt C.I. 15-985 C.I. food yellow 3 E 110 F D and C Yellow #6 FD and C Yellow No. 6 gelborange S L-orange 2 orange no.2 sunset yellow Sunset yellow FCF |

vapor_pressure |

1.43X10-22 mm Hg at 25 °C (estimated) |

Origin of Product |

United States |

Synthetic Pathways and Molecular Characterization of Sunset Yellow Fcf

Advanced Spectroscopic Characterization Techniques

Advanced UV-Visible Spectrophotometry for Molecular Fingerprinting

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the analysis and characterization of synthetic dyes like Sunset Yellow FCF ums.edu.mythepharmajournal.comfoodsciencejournal.com. This method relies on the absorption of UV or visible light by the chromophoric groups within the molecule, such as the azo group and the aromatic rings in Sunset Yellow FCF ums.edu.my.

The UV-Vis spectrum of Sunset Yellow FCF exhibits a pH-dependent maximum absorption. At pH 1, the maximum absorption is around 480 nm, while at pH 13, it shifts to approximately 443 nm, with a shoulder observed at 500 nm wikipedia.org. Spectrophotometric measurements are often carried out in aqueous solutions, and the absorbance is recorded over a specific wavelength range, typically between 300 and 800 nm ums.edu.myfoodsciencejournal.comsci-int.com.

UV-Vis spectrophotometry can be used for both qualitative identification and quantitative determination of Sunset Yellow FCF foodsciencejournal.com. By comparing the obtained spectrum to that of a standard, the presence of the dye can be confirmed thepharmajournal.com. Quantitative analysis involves measuring the absorbance at the maximum wavelength (e.g., 482 nm) and using a calibration curve prepared with known concentrations of the standard thepharmajournal.comresearchgate.net. This method is considered simple, accurate, and directly applicable for quantitative analysis researchgate.net.

Research findings demonstrate the application of UV-Vis spectrophotometry for estimating Sunset Yellow FCF concentration in various samples. For instance, in a study analyzing milk-based sweets, Sunset Yellow was estimated with a mean concentration of 3.84 mg/ml using UV-Vis spectrophotometry thepharmajournal.com. The technique has also been employed for the simultaneous determination of Sunset Yellow and other dyes in mixtures using methods like multivariate calibration methodology foodsciencejournal.com.

Surface-Enhanced Raman Scattering (SERS) for Molecular Signatures

Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique that provides detailed molecular vibrational information, offering a unique molecular fingerprint for analysis ums.edu.mynih.gov. SERS enhances the Raman scattering signal of analytes adsorbed onto noble metal surfaces, such as silver or gold nanoparticles, allowing for the detection of substances at low concentrations nih.govnih.gov.

SERS has been investigated for the rapid qualitative and quantitative determination of food colorants, including Sunset Yellow FCF scispace.com. The technique can distinguish different colorants by their characteristic peaks in the SERS spectra, even in mixtures ums.edu.my.

Studies have explored the use of silver nanoparticles as SERS substrates for the detection of food colorants scispace.com. The SERS spectra of dyes like Sunset Yellow FCF exhibit characteristic peaks corresponding to their molecular vibrations nih.gov. While specific detailed research findings solely focused on the SERS of Sunset Yellow FCF in isolation were not extensively detailed in the provided context, the application of SERS for the analysis of synthetic dyes, including Sunset Yellow FCF, in complex matrices like pharmaceuticals has been demonstrated nih.gov. In one study, an online coupling of microchip isotachophoresis with SERS was developed for the analysis of synthetic dyes, including Sunset Yellow FCF, in pharmaceuticals, achieving reliable identification and detection with limits of detection ranging from 12 to 62 nM nih.gov.

Mass Spectrometric Approaches for Structural Elucidation of Minor Constituents

Mass Spectrometry (MS) and coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable tools for the structural elucidation of a compound and the identification of minor constituents and impurities europa.eufda.gov.twnih.gov. These techniques separate components in a mixture and then measure the mass-to-charge ratio of ionized molecules and their fragments, providing information about their molecular weight and structure.

LC-MS has been used for the analysis of raw materials, intermediates, and subsidiary colors in Sunset Yellow FCF nih.gov. By using electrospray ionization, quasi-molecular ions of impurities can be monitored nih.gov. In cases where compounds have the same molecular weight and are not resolved chromatographically, fragment ions of their sodium salts can be used as monitor ions for identification nih.gov. Research examining commercial samples of Sunset Yellow FCF using LC/MS has shown good agreement with results obtained by UV-Vis spectroscopy, with detection limits for impurities ranging from 0.01 to 0.1% nih.gov.

LC-MS/MS is a highly sensitive and selective method for the simultaneous determination of multiple synthetic dyes, including Sunset Yellow FCF, in complex food matrices europa.eufda.gov.twsigmaaldrich.com. This technique utilizes multiple reaction monitoring (MRM) to select and detect specific fragment ions, enhancing selectivity and sensitivity fda.gov.tw. A validated LC-MS/MS method for determining Sunset Yellow FCF in feedingstuffs demonstrated performance characteristics including a relative standard deviation for repeatability ranging from 2.0 to 7.6%, a relative standard deviation for intermediate precision ranging from 2.8 to 16.4%, a recovery rate from 83 to 101%, and a limit of quantification of 1 mg/kg europa.eu. The method involved sample preparation steps such as sonication and centrifugation europa.eu.

MS-based approaches are essential for confirming the identity of Sunset Yellow FCF and for the detailed analysis of its composition, including the identification and quantification of subsidiary coloring matters and potential impurities that may be present from the synthesis process.

Data Tables

While detailed raw data tables were not extensively available in the search results, the following table summarizes some key analytical parameters and findings:

| Analytical Technique | Application | Key Findings / Parameters | Source(s) |

| UV-Visible Spectrophotometry | Qualitative and Quantitative Analysis | Maximum absorption at ~480 nm (pH 1), ~443 nm (pH 13); Shoulder at 500 nm. wikipedia.org Used for concentration estimation. thepharmajournal.comresearchgate.net | wikipedia.orgums.edu.mythepharmajournal.comfoodsciencejournal.comresearchgate.net |

| SERS | Molecular Fingerprinting, Detection | Characteristic peaks in spectra; Enhanced signal with noble metal nanoparticles. ums.edu.mynih.gov Detection limits 12-62 nM in pharmaceuticals. nih.gov | ums.edu.mynih.govscispace.com |

| LC-MS | Identification of Minor Constituents/Impurities | Monitoring of quasi-molecular and fragment ions. nih.gov Detection limits for impurities 0.01-0.1%. nih.gov | nih.gov |

| LC-MS/MS | Quantitative Determination in Complex Matrices | High sensitivity and selectivity using MRM. fda.gov.tw Recovery rates 83-101%; LOQ 1 mg/kg in feedingstuffs. europa.eu | europa.eufda.gov.twsigmaaldrich.com |

Analytical Methodologies for Sunset Yellow Fcf Detection and Quantification

Chromatographic Separation Techniques for Sunset Yellow FCF Analysis

Chromatography plays a vital role in the analysis of synthetic dyes like Sunset Yellow FCF. By separating the dye from other components in a sample, potential interferences are minimized, leading to more accurate results ums.edu.my. Both liquid chromatography and thin layer chromatography are frequently utilized ums.edu.my.

HPLC is a widely used technique for the determination of synthetic food dyes, including Sunset Yellow FCF, due to its good repeatability and acceptable sensitivity ums.edu.my. Various HPLC approaches have been developed and applied for the analysis of Sunset Yellow FCF in different sample types researchgate.netresearchgate.net.

Reversed-Phase HPLC (RP-HPLC) is a common mode for analyzing Sunset Yellow FCF and other food dyes sigmaaldrich.cnthermofisher.comresearchgate.net. This technique utilizes a stationary phase that is less polar than the mobile phase. Several studies have successfully employed RP-HPLC for the simultaneous determination of Sunset Yellow FCF alongside other synthetic dyes like Tartrazine (B75150), Allura Red AC, and Quinoline Yellow WS in food samples researchgate.netscispace.comktu.edu.tr.

An RP-HPLC method for the simultaneous determination of four synthetic food dyes, including Sunset Yellow FCF, in various foodstuffs utilized an optimized gradient elution with mobile phases consisting of acetate (B1210297) buffer (pH 7.5, 1%), acetonitrile (B52724), and methanol (B129727). The analysis was performed at room temperature with a flow rate of 1.0 mL/min and an injection volume of 20 µL. This method achieved efficient separation of the four dyes in a single run within 15.1 minutes researchgate.netscispace.com.

Another RP-HPLC method for the simultaneous determination of Tartrazine and Sunset Yellow FCF in soft drinks used a C18 column maintained at 30°C. The mobile phase was a gradient mixture of acetonitrile and ammonium (B1175870) acetate buffer (pH 6.8) with a flow rate of 1 mL/min. Detection was performed at 455 nm. This method demonstrated good selectivity, with no interference observed at the retention times of Tartrazine (2.86 min) and Sunset Yellow FCF (5.67 min) scirp.org.

RP-HPLC coupled with UV detection has also been used for the simultaneous analysis of Sunset Yellow FCF, Allura Red AC, Quinoline Yellow WS, and Tartrazine in samples like gummy bears, chewing gum, and sweet candy sigmaaldrich.cnsigmaaldrich.com.

Ion-Pair HPLC (IP-HPLC) is a valuable technique for the separation of ionic compounds, such as the sulfonic acid groups present in Sunset Yellow FCF bg.ac.rsoup.com. By adding an ion-pairing reagent to the mobile phase, the retention behavior of ionic analytes on a reversed-phase column can be modified, improving separation efficiency researchgate.netbg.ac.rs.

An ion-paired reversed-phase HPLC method has been investigated for the separation of nine commonly used dyes, including Sunset Yellow FCF. The method aimed for a simple isocratic elution bg.ac.rs. IP-HPLC has also been used in the determination of uncombined intermediates in synthetic food colors like Sunset Yellow FCF. This approach utilizes reversed-phase liquid chromatography with a mobile phase containing tetra-n-butylammonium phosphate (B84403) to separate intermediates from the primary dyes oup.com. Recoveries for intermediates like sulfanilic acid and Schaeffer's salt in Sunset Yellow FCF ranged from 96 to 105% oup.com.

Mixed-mode HPLC columns offer multiple separation mechanisms, such as reversed-phase, ion-exchange, and HILIC, which can be advantageous for analyzing compounds with diverse chemical properties like food dyes sielc.comhelixchrom.comsielc.com. Columns with both acidic and basic ionizable groups can retain and separate dyes like Sunset Yellow FCF sielc.com.

Mixed-mode HPLC columns, such as the Obelisc N and Amaze TH columns, have been used for the analysis of Sunset Yellow FCF sielc.comhelixchrom.com. The Obelisc N column, which contains embedded acidic and basic ionizable groups, can retain Sunset Yellow FCF and is compatible with LC/MS and UV detection sielc.com. The Amaze TH mixed-mode column has also been applied for the analysis of Sunset Yellow FCF, with retention time controlled by buffer concentration and pH helixchrom.com. These columns can be used for analyzing acidic dyes in various samples helixchrom.com.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC due to smaller particle sizes in the stationary phase akjournals.com. Coupling UHPLC with a Diode Array Detector (DAD) allows for the simultaneous detection of multiple wavelengths, which is useful for analyzing mixtures of dyes akjournals.comresearchgate.net.

A UHPLC-DAD method was developed for the simultaneous analysis of ten synthetic colors, including Sunset Yellow FCF, in various food and drink samples. The method utilized a C18 column and a gradient elution with a mobile phase consisting of sodium phosphate buffer (pH 7) and methanol. Detection wavelengths were set based on the maximum absorbance of each dye, with 518 nm used for Sunset Yellow FCF, among others akjournals.comresearchgate.net. This method demonstrated good linearity with correlation coefficient values between 0.9991 and 1.0, and the limits of detection ranged from 0.017 to 0.025 mg/L akjournals.comresearchgate.net.

Another application note demonstrated the rapid UHPLC analysis of nine food dyes, including Sunset Yellow FCF, in less than five minutes using a mixed-mode column (Acclaim PA2) and a UHPLC system with UV detection lcms.cz. A separate UHPLC screening method for food dyes in carbonated beverages utilized a C18 column and UV/Vis wavelength switching, successfully detecting Sunset Yellow FCF thermofisher.com.

Thin Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique commonly used for the separation and determination of dyes in food products and beverages ums.edu.my. TLC involves separating components of a mixture on a thin layer of stationary phase coated on a plate ums.edu.my.

TLC has been used for the identification of Sunset Yellow FCF, often in combination with spectrophotometric measurements europa.eu. The retention factor (Rf) values determined by TLC under different chromatographic conditions can be used for identification europa.eu. A polyamide thin-layer chromatographic method combined with on-plate solid-phase extraction has been developed for the determination of synthetic colorants, including Sunset Yellow FCF, in foods, offering a rapid, low-cost, and sensitive approach with a detection limit of 4.12 ng ums.edu.my.

Reversed-phase thin-layer chromatography on octadecyl-modified silica (B1680970) has also been described for the determination of food dyes, including Sunset Yellow FCF. A solvent system containing aqueous sodium sulfate (B86663) solution was used, and the separation was dependent on the pH of the solvent system, with good separation achieved between pH 6.0 and 7.0 nih.gov. TLC analysis has been applied to identify synthetic food colors, including Sunset Yellow FCF, in confectioneries and beverages using specific solvent systems scispace.com.

Research Findings and Data Tables:

Research findings highlight the effectiveness of various chromatographic methods for analyzing Sunset Yellow FCF. For instance, the RP-HPLC method for simultaneous dye determination reported limits of detection of 0.24 mg/L for Tartrazine, 0.08 mg/L for Quinoline Yellow WS, 0.25 mg/L for Sunset Yellow FCF, and 0.23 mg/L for Allura Red AC. The relative standard deviation for intraday measurements was between 0.56% and 1.65% for all four dyes researchgate.netktu.edu.tr.

The UHPLC-DAD method for ten synthetic colors showed detection limits ranging from 0.017 to 0.025 mg/L and quantification limits from 0.057 to 0.082 mg/L for all analyzed colors. The correlation coefficients were between 0.9991 and 1.0 akjournals.comresearchgate.net.

A TLC method for synthetic colorants in foods reported a detection limit of 4.12 ng for Sunset Yellow FCF ums.edu.my.

Here is a summary of some detection limits reported for Sunset Yellow FCF using different chromatographic techniques:

| Analytical Technique | Matrix/Sample Type | Detection Limit | Reference |

| Polyamide TLC | Food/Beverages | 4.12 ng | ums.edu.my |

| RP-HPLC | Foodstuffs (simultaneous with other dyes) | 0.25 mg/L | researchgate.netktu.edu.tr |

| RP-HPLC | Soft drinks (simultaneous with Tartrazine) | Not explicitly stated, but method shows good sensitivity | scirp.org |

| UHPLC-DAD | Food and drink samples (simultaneous with other dyes) | 0.017 - 0.025 mg/L (range for 10 dyes) | akjournals.comresearchgate.net |

Capillary Electrophoresis (CE) for Dye Separation

Capillary Electrophoresis (CE) is a powerful technique utilized for the separation and determination of synthetic dyes, including Sunset Yellow FCF. A rapid method based on capillary zone electrophoresis coupled with photodiode-array detection has been developed for the determination of Sunset Yellow FCF and other dyes in foodstuffs. nih.govresearchgate.net Separation of dyes like Sunset Yellow FCF can be achieved using a bare CElect-FS75 CE column with a 10 mM phosphate buffer at pH 11.0 as the background electrolyte. nih.govresearchgate.net Typical operating conditions may involve a separation voltage of 20 kV. nih.govresearchgate.net CE separates compounds based on their charge and size, making it suitable for analyzing anionic dyes like Sunset Yellow FCF, which contain sulfonic acid and hydroxyl groups that form negatively charged ions at basic pH. youngin.com The detection limit for individual dyes in CE methods can be around 1 ng using a 50-µm internal diameter capillary. youngin.com Other studies using CE for colorants have reported similar LODs ranging from 0.4 to 2.5 mg L−1. researchgate.net An aqueous CE method with diode array detection has also enabled the determination of food colorants in milk beverages with a LOD of 0.5 μg/mL. ums.edu.my

Hyphenated Chromatographic-Mass Spectrometric Techniques (LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), are widely applied for the sensitive and selective determination of synthetic dyes like Sunset Yellow FCF in complex matrices such as food and beverages. chromatographyonline.comtandfonline.comchromatographytoday.comnih.gov LC-MS/MS allows for the simultaneous determination of multiple synthetic dyes. chromatographyonline.com Sample preparation for LC-MS/MS analysis of Sunset Yellow FCF in food and feedstuffs can involve extraction steps, such as sonication with a mixture of methanol, aqueous bicarbonate solution, and acetonitrile, followed by shaking and centrifugation. europa.eucapes.gov.br Solid-phase extraction (SPE) is also mentioned as a sample preparation technique. scilit.com

LC-MS/MS methods for Sunset Yellow FCF have been validated, demonstrating good performance characteristics. Validation studies for the determination of Sunset Yellow FCF in feedingstuffs have shown a relative standard deviation for repeatability (RSDr) ranging from 2.0 to 7.6% and a relative standard deviation for intermediate precision (RSDip) ranging from 2.8 to 16.4% for mass fractions between 1 and 100 mg/kg. europa.eu Recovery rates (RRec) in these studies ranged from 83 to 101%. europa.eu Limits of quantification (LOQ) for Sunset Yellow FCF in feedingstuffs have been reported at 1 mg/kg. europa.eu For synthetic dyes including Sunset Yellow FCF in food and beverages, validation parameters for LC-MS/MS methods have shown LODs ranging from 0.005 to 0.05 mg/kg (or mg/L for soft drinks), LOQs from 0.01 to 0.1 mg/kg (or mg/L), linearity with RSD < 10%, and recoveries between 70% and 110%. youngin.comums.edu.my LC-MS has also been used for the analysis of raw materials, intermediates, and subsidiary colors in Sunset Yellow FCF, with detection limits for impurities ranging from 0.01 to 0.1%. tandfonline.comnih.gov

Here is a summary of typical validation parameters for LC-MS/MS analysis of Sunset Yellow FCF:

| Parameter | Range (Food/Beverages) youngin.comums.edu.my | Range (Feedingstuffs) europa.eu |

| Limit of Detection (LOD) | 0.005 - 0.05 mg/kg or mg/L | - |

| Limit of Quantification (LOQ) | 0.01 - 0.1 mg/kg or mg/L | 1 mg/kg |

| Repeatability (RSDr) | - | 2.0 - 7.6 % |

| Intermediate Precision (RSDip) | - | 2.8 - 16.4 % |

| Recovery | 70 - 110 % | 83 - 101 % |

| Linearity | RSD < 10 % | - |

Spectrophotometric Determination Strategies for Sunset Yellow FCF

Spectrophotometric techniques, primarily UV-Visible spectrophotometry, are fundamental tools for the identification and quantification of synthetic food dyes like Sunset Yellow FCF. ums.edu.mythepharmajournal.com

Advanced UV-Visible Spectrophotometry

UV-Visible spectrophotometry is commonly used for the determination of food colorants, including Sunset Yellow FCF. psu.eduresearchgate.netrsc.orgfudutsinma.edu.ng The absorbance measurements for Sunset Yellow FCF standards are typically taken at its maximum absorbance wavelength, which is around 482 nm. thepharmajournal.comfudutsinma.edu.ng Standard curves are plotted using the absorbance values of known concentrations to determine the concentration of the analyte in samples. thepharmajournal.comfudutsinma.edu.ng UV-Vis spectrophotometry can be used for the simultaneous determination of multiple dyes, for example, by employing simultaneous equations. macsenlab.com While traditional spectrophotometric methods can face challenges with overlapping spectral bands and matrix effects, advanced approaches and data manipulation techniques can help overcome these issues. psu.edu

Derivative Spectrophotometry for Complex Sample Matrices

Derivative spectrophotometry is a valuable technique for the analysis of synthetic food dyes, including Sunset Yellow FCF, particularly in complex sample matrices. nih.govpsu.edusigmaaldrich.com This method can help in eliminating interference and overcoming matrix effects that can affect traditional UV-Vis spectrophotometry. nih.govsigmaaldrich.com Derivative spectrophotometry involves calculating the derivative of the absorbance spectrum, which can enhance resolution and allow for the determination of components in mixtures with overlapping spectra. psu.edu Differential derivative spectroscopy, based on pH changes, has been reported as useful in determining binary mixtures and eliminating interferences in syrup formulations containing Sunset Yellow FCF. nih.gov

Kinetic Spectrophotometric Analysis Methods

Kinetic spectrophotometric methods are also employed for the determination of food dyes. psu.eduresearchgate.net These methods often involve monitoring the change in absorbance over time as the analyte participates in a chemical reaction. A sensitive kinetic method has been developed for the trace determination of copper(II) based on its catalytic effect on the oxidation of Sunset Yellow FCF by hydrogen peroxide, monitored spectrophotometrically by measuring the decrease in absorbance of Sunset Yellow FCF at 478.4 nm. researchgate.net This demonstrates how Sunset Yellow FCF can be a reactant in kinetic assays.

Solid-Phase Spectrophotometry Applications

Solid-phase spectrophotometry is another strategy for the determination of synthetic food colorants like Sunset Yellow FCF. capes.gov.brscilit.compsu.edursc.org This method involves isolating the colorant onto a solid support, such as a polymethacrylate (B1205211) matrix or Sephadex DEAE A-25 gel, followed by direct spectrophotometric measurement of the solid phase. capes.gov.brscilit.comrsc.orgresearchgate.net This approach can offer advantages such as increased sensitivity due to analyte accumulation and the elimination of possible sample turbidity. scilit.comresearchgate.net For instance, a method for the simultaneous determination of Sunset Yellow FCF and Quinoline Yellow uses solid-phase spectrophotometry with isolation on Sephadex DEAE A-25 gel at pH 5.0. capes.gov.brpsu.edu The absorbance spectra of the colorant-gel system are recorded, and multivariate calibration methods like partial least squares (PLS) can be applied to analyze the data and determine concentrations. capes.gov.brpsu.edu Solid-phase spectrophotometry has been applied to the determination of synthetic food colourants in confectionery products, with reported detection limits for Sunset Yellow FCF around 1.6 mg·L−1. scilit.comresearchgate.net Concentration ranges applicable for Sunset Yellow FCF using solid-phase spectrophotometry with isolation on Sephadex DEAE A-25 gel at pH 5.0 have been reported between 15 and 500 ng ml–1, with a detection limit of 3.5 ng ml–1. rsc.org

Chemometric Approaches in Spectrophotometric Analysis

Spectrophotometry is a traditional method for dye analysis, but overlapping spectral bands and matrix effects can pose challenges psu.edu. Chemometric methods, such as Partial Least Squares (PLS), are employed to overcome these limitations by statistically manipulating spectral data.

Partial Least Squares (PLS) multivariate calibration has been successfully applied for the simultaneous determination of Sunset Yellow FCF alongside other colorants like Quinoline Yellow and Ponceau 4R using solid-phase spectrophotometry psu.eduoup.comnih.govrsc.org. In one study, PLS-2 multivariate calibration was used to simultaneously determine Sunset Yellow FCF and Quinoline Yellow isolated in Sephadex DEAE A-25 gel. Spectra were recorded between 400 and 600 nm, and the PLS-2 method allowed for the determination of these colorants in artificial mixtures and commercial soft drinks psu.edursc.org. The concentration of each colorant was varied between 20.0 and 500.0 ng/mL for optimizing the PLS model psu.edu. Another application demonstrated the simultaneous determination of Sunset Yellow FCF, Tartrazine, and Ponceau 4R in foodstuffs using solid phase spectrophotometry and PLS multivariate calibration. The colorants were fixed in Sephadex DEAE A-25 gel at pH 2.0, and spectra were recorded between 400 and 800 nm. The linear dynamic ranges for the three colorants were from 50.0 to 650.0 ng/mL nih.gov.

Electrochemical Sensor Development for Sunset Yellow FCF

Electrochemical sensors offer a promising approach for the rapid, sensitive, and selective detection of Sunset Yellow FCF due to its electroactive nature mdpi.comscirp.orgsemanticscholar.org. The molecule contains electroactive groups, specifically a hydroxyl group and an azo group, which can undergo electrooxidation or electroreduction semanticscholar.org. Various electrochemical techniques and electrode modifications have been explored to enhance sensor performance.

Voltammetric techniques, including Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Differential Pulse Voltammetry (DPV), are widely used to study the electrochemical behavior of Sunset Yellow FCF and quantify its concentration mdpi.comsrce.hracs.org. CV is often used to investigate the redox mechanism of Sunset Yellow FCF on different electrodes mdpi.comacs.org. LSV can provide information on the electrochemical oxidation or reduction peaks srce.hr. DPV is frequently employed for quantitative analysis due to its higher sensitivity and better peak resolution compared to CV mdpi.comacs.org.

Studies have investigated the electrochemical oxidation of Sunset Yellow FCF using these techniques on various modified electrodes. For instance, a carbon paper electrode modified with graphite (B72142) powder was characterized using CV, LSV, and DPV to study the electrochemical oxidation of Sunset Yellow FCF mdpi.com. The electrooxidation of Sunset Yellow FCF on this electrode was studied at different potential scan rates, ranging from 25 mV s⁻¹ to 300 mV s⁻¹ using LSV mdpi.com. In differential pulse mode, this sensor showed linear dynamic ranges of 0.005–1.0 μM and 0.02–7.5 μM with detection limits of 0.78 nM and 8.2 nM for Sunset Yellow FCF and Tartrazine, respectively mdpi.com.

Another study using a voltammetric sensor based on tin and cerium dioxide nanoparticles (SnO₂–CeO₂ NPs) with surfactants investigated the electrooxidation of Sunset Yellow FCF using CV and DPV. Cyclic voltammetry in Britton–Robinson buffer (BRB) pH 2.0 showed an irreversible oxidation peak for Sunset Yellow FCF mdpi.com. In differential pulse mode in BRB pH 2.0, this sensor provided a linear response to Sunset Yellow FCF from 0.010 to 1.0 μM and from 1.0 to 100 μM with an 8.0 nM detection limit mdpi.com.

Linear sweep voltammetry was used to investigate the electrochemical behavior of Sunset Yellow FCF on a flower-like MoS₂ screen-printed electrode. The MoS₂ modified electrode exhibited an enhanced sharp anodic peak current at a lower overpotential compared to a bare screen-printed electrode srce.hr. Using DPV, this sensor showed a linear response from 0.1 μM to 150.0 μM with a detection limit of 0.04 μM srce.hriapchem.orgsrce.hr.

Differential pulse polarography has also been used for the direct determination of mixtures of Tartrazine and Sunset Yellow FCF in soft drinks rsc.org.

Amperometric sensors measure the current generated at a constant potential due to the electrochemical reaction of the analyte. While voltammetry involves scanning the potential, amperometry applies a fixed potential. Amperometric sensors for Sunset Yellow FCF aim for high sensitivity and selectivity.

An amperometric sensor based on molecularly imprinted polypyrrole (MIP) films on a glassy carbon electrode was developed for fast detection of Sunset Yellow FCF in wine samples scirp.orgscirp.org. The MIP electrode significantly improved the electrochemical performance compared to a non-imprinted polymer (NIP) electrode scirp.orgscirp.org. The peak current at approximately 0.26 V was linear with Sunset Yellow FCF concentrations from 0.4 to 2 μM and from 2 to 8 μM scirp.orgscirp.org. This sensor demonstrated good selectivity against other dyes like amaranth (B1665344) and tartrazine scirp.org.

Another amperometric sensor utilized Cu@Cu₂O nanoparticle-decorated B and N codoped porous carbon (BNPC) on a glassy carbon electrode. This sensor exhibited an ultrahigh sensitivity of 0.09 μA nM⁻¹ cm⁻², a low limit of detection (2.4 nM), and a wide linear detection range from 10 nM to 8 μM for Sunset Yellow FCF acs.orgnih.gov.

Molecularly Imprinted Polymers (MIPs) are highly selective recognition elements created with a template molecule (in this case, Sunset Yellow FCF) during polymerization. Once the template is removed, specific binding sites are left behind, allowing for selective re-binding of the target analyte. MIPs are integrated into electrochemical sensors to enhance selectivity.

As mentioned earlier, a molecularly imprinted polypyrrole (MIP) film on a glassy carbon electrode was developed for Sunset Yellow FCF detection scirp.orgscirp.org. The electropolymerization of pyrrole (B145914) was performed in the presence of Sunset Yellow FCF as the template scirp.org. This MIP-based sensor showed enhanced sensitivity and selectivity for Sunset Yellow FCF analysis scirp.org. The selectivity factors against amaranth and tartrazine were reported as 1.00, 0.80, and 0.85, respectively scirp.org.

Another study mentioned a MIP-reduced graphene oxide-ionic liquid (MIP-rGO-IL) modified glassy carbon electrode for differential voltammetry, achieving a detection limit of 4 nM for Sunset Yellow FCF ums.edu.my.

Enzyme-based biosensors utilize the catalytic activity of enzymes for the recognition of the analyte. For Sunset Yellow FCF, if an enzyme can catalyze a reaction involving the dye that produces or consumes an electroactive species, it can be used in a biosensor.

One study describes a Sunset Yellow biosensor based on laccase immobilized on a poly(acrylamide-co-ethyl methacrylate) membrane coated on a glassy carbon electrode researchgate.net. This biosensor exhibited a linear response range from 0.08 to 10.00 µM with a detection limit of 0.02 µM researchgate.net.

Various nanomaterials have been explored for modifying electrodes for Sunset Yellow FCF detection. These include carbon nanotubes, graphene, metal nanoparticles (Au, Ag), and metal oxides (TiO₂, NiO, ZnO, Dy₂O₃, Fe₃O₄, SiO₂) mdpi.com. Combinations of these modifiers have also been used mdpi.com.

Examples of nanomaterial-modified electrodes for Sunset Yellow FCF analysis include:

Graphite powder modified carbon paper electrode: Showed good electron transfer characteristics and high sensitivity mdpi.com.

Graphene oxide and multi-walled carbon nanotubes modified GCE: Used with cyclic voltammetry and linear sweep voltammograms, achieving a detection limit of 0.025 μM ums.edu.my.

β-cyclodextrin/ionic liquid/gold nanoparticles modified GCE: Used with cyclic voltammetry and electrochemical impedance spectroscopy, with a detection limit of 2.0 × 10⁻⁹ mol L⁻¹ ums.edu.my.

Carbon paste modified with CTAB/MMT-Ca: Used with differential pulse voltammetry, showing a detection limit of 0.71 nM ums.edu.my.

Polypyrrole decorated oxidized single-walled carbon nanotubes (SCNT-COOH) modified electrode: Used with cyclic voltammetry and differential pulse voltammetry, achieving a detection limit of 7.0 × 10⁻¹⁰ M ums.edu.my.

Alumina microfibers-modified CPE: Used with cyclic voltammetry and differential pulse voltammetry, with a detection limit of 0.16 nM ums.edu.my.

Gr-TiO₂/CPE: Used with cyclic voltammetry, showing a detection limit of 6.0 nM ums.edu.my.

MWCNTs-IL modified electrode: Used with differential pulse voltammetry, with a detection limit of 0.045 mg/L ums.edu.my.

Gold nanoparticles CPE: Used with differential pulse voltammetry, showing a detection limit of 3.0 × 10⁻⁸ mol/L ums.edu.my.

GN-PTA film modifies GCE: Used with cyclic voltammetry and differential pulse voltammetry, with a detection limit of 0.5 ug/L ums.edu.my.

Tin and cerium dioxide nanoparticles (SnO₂–CeO₂ NPs) with surfactants modified GCE: Demonstrated a 4.5-fold-higher electroactive surface area and a 38-fold-higher electron transfer rate compared to the bare GCE mdpi.com. This sensor had a detection limit of 8.0 nM mdpi.com.

Flower-like MoS₂ screen-printed electrode: Showed a detection limit of 0.04 μM srce.hriapchem.orgsrce.hr.

Chitosan/Calcium oxide nanoparticles (CaONPs)/Multiwall carbon nanotubes (MWCNTs) modified gold electrode: Investigated using CV and DPV for Sunset Yellow detection researchgate.netresearchgate.net.

Cu@Cu₂O nanoparticle-decorated B and N codoped porous carbon (BNPC) modified GCE: Exhibited an ultrahigh sensitivity of 0.09 μA nM⁻¹ cm⁻² and a detection limit of 2.4 nM acs.orgnih.gov.

Zinc oxide nanoflower-based electrochemical sensor: Designed for trace detection of Sunset Yellow nih.gov.

SnO₂–MnO₂-GE nanocomposite: Demonstrated a detection limit of 0.89 µM for Sunset Yellow researchgate.net.

Carbon nanotube paste electrode surface activated with electropolymerized riboflavin: Showed a detection limit of 0.04 µM using DPV researchgate.net.

Modification of electrodes with nanomaterials leads to an increase in the electroactive area and improved charge transfer rates, contributing to enhanced analytical performance mdpi.commdpi.commdpi.com.

Here is a summary of some research findings on electrochemical sensors for Sunset Yellow FCF:

| Electrode Modification | Technique Used | Linear Range | Detection Limit | Reference |

| Graphite powder modified carbon paper | DPV | 0.005–1.0 μM and 0.02–7.5 μM | 0.78 nM | mdpi.com |

| β-cyclodextrin/ionic liquid/gold nanoparticles modified GCE | CV and EIS | Not specified | 2.0 × 10⁻⁹ mol L⁻¹ | ums.edu.my |

| Graphene oxide and multi-walled carbon nanotubes modified GCE | CV and LSV | Not specified | 0.025 μM | ums.edu.my |

| Carbon paste modified with CTAB/MMT-Ca | DPV | Not specified | 0.71 nM | ums.edu.my |

| MIP-rGO-IL/GCE | DPV | Not specified | 4 nM | ums.edu.my |

| Alumina microfibers-modified CPE | CV and DPV | Not specified | 0.16 nM | ums.edu.my |

| Gr-TiO₂/CPE | CV | Not specified | 6.0 nM | ums.edu.my |

| MWCNTs-IL modified electrode | DPV | Not specified | 0.045 mg/L | ums.edu.my |

| Gold nanoparticles CPE | DPV | Not specified | 3.0 × 10⁻⁸ mol/L | ums.edu.my |

| GN-PTA film modifies GCE | CV and DPV | Not specified | 0.5 ug/L | ums.edu.my |

| SnO₂–CeO₂ NPs with surfactants modified GCE | DPV | 0.010–1.0 μM and 1.0–100 μM | 8.0 nM | mdpi.com |

| Molecularly imprinted polypyrrole (MIP) on GCE | Amperometry | 0.4–2 μM and 2–8 μM | Not explicitly stated | scirp.orgscirp.org |

| Flower-like MoS₂ screen-printed electrode | DPV | 0.1–150.0 μM | 0.04 μM | srce.hriapchem.orgsrce.hr |

| Laccase immobilized on poly(acrylamide-co-ethyl methacrylate) membrane modified GCE | Amperometry | 0.08–10.00 µM | 0.02 µM | researchgate.net |

| Cu@Cu₂O-BNPC modified GCE | Amperometry | 10 nM–8 μM | 2.4 nM | acs.orgnih.gov |

| SnO₂–MnO₂-GE nanocomposite | Voltammetry | Not specified | 0.89 µM | researchgate.net |

| Carbon nanotube paste electrode activated with electropolymerized riboflavin | DPV | Not specified (linear range for RU detection) | 0.04 µM | researchgate.net |

Sample Preparation and Extraction Protocols for Diverse Matrices

Pretreatment of food samples is typically necessary before the detection of synthetic colors like Sunset Yellow FCF ums.edu.my. While there are no universally standardized extraction methods, most procedures involve releasing the analyte from its matrix, removing extraneous matter, and then applying a suitable extraction technique ums.edu.my. The choice of extraction method is significantly influenced by the nature and composition of the analytical matrix ums.edu.my.

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the determination of azo dyes, including Sunset Yellow FCF, due to its simplicity and speed ums.edu.myoup.com. SPE can extract food dyes from large volumes with less contamination, leading to high recovery values ums.edu.my. Various sorbent materials are utilized in SPE procedures, such as hydrophobic polymeric sorbents (C2, C8, C18, and St-DVB), hydrophilic polymeric sorbents (Oasis HLB), ion-exchange sorbents (SAX), and mixed-mode ion-exchange sorbents (PAX, MAX) tjpr.orgbioline.org.br. The selection of the sorbent is crucial for achieving high enrichment efficiency and effectively separating the target analyte from the complex matrix scielo.br.

For example, an NH2-aminopropyl-modified silica SPE cartridge has been used for the extraction of sulfonated colors, including Sunset Yellow FCF, from water-soluble foods tjpr.orgbioline.org.br. The procedure involved conditioning the cartridge with methanol and water, loading the sample solution, washing with water, and eluting with a 5% ammonia (B1221849) solution tjpr.orgbioline.org.br. Another approach utilized a filter membrane impregnated with nano-Al₂O₃ particles as a micro-solid-phase extraction (μ-SPE) device for the preconcentration of colorants like Sunset Yellow FCF in food samples rsc.org. This method integrated isolation and concentration in a single step, allowing the adsorbed colorants to be easily eluted for HPLC analysis rsc.org.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE), also known as solvent extraction, is a technique that separates compounds based on their differential solubility between two immiscible liquid phases, typically an organic phase and water ums.edu.mymdpi.comikm.org.my. While LLE can be time-consuming and may require large volumes of solvents, it has been applied for the extraction of Sunset Yellow FCF ums.edu.my.

Various solvents have been used for the extraction of azo dyes from food products, including water, ethanol, methanol, isopropyl alcohol, ammoniacal ethanol, ethyl acetate, ammonia, cyclohexane, and tetra-n-butyl ammonium phosphate ums.edu.mymdpi.com. For instance, a mixture of ethanol, ammonia, and water (80:1:19, v/v/v) has shown excellent extraction recoveries for several dyes, including Sunset Yellow FCF, in animal feed and meat samples ums.edu.my. Salting-out assisted liquid-liquid extraction (SALLE) is another LLE-based method that has been used for the extraction of food dyes ums.edu.my.

Membrane Filtration and Electro-Membrane Extraction

Membrane filtration involves separating substances by applying an external driving force across a semi-permeable membrane ums.edu.my. For azo dyes in beverages, a common and robust sample preparation technique is one-step extraction using a membrane filter with water as a diluent ums.edu.my. Food samples can be directly filtered or diluted and then filtered prior to analysis by techniques like HPLC ums.edu.my. The selection of the filter membrane type and pore size is important and depends on the properties of the target analytes and the analytical instrument requirements ums.edu.my. Membrane filtration has been used to determine several synthetic dyes, including Sunset Yellow FCF ums.edu.my.

Electro-membrane extraction (EME) is a microextraction technique that utilizes an electric potential to drive charged analytes across a liquid membrane immobilized in the pores of a hydrophobic membrane researchgate.net. While the provided search results specifically mention the application of dual gel electro-membrane extraction for other dyes (Brilliant Green and Reactive Red) researchgate.net, the principle of using an electric field to facilitate the migration of charged species like sulfonated azo dyes suggests its potential applicability to Sunset Yellow FCF, which carries negative charges due to its sulfonate groups wikipedia.orgmacsenlab.com. However, specific research findings on the application of EME for Sunset Yellow FCF were not prominently featured in the search results.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is considered a more eco-friendly method compared to some conventional techniques ums.edu.my. MAE uses microwave energy to heat the sample matrix and solvent, increasing the solvent's ability to solubilize analytes and enhancing penetration into the matrix biochemjournal.com. This can lead to faster extraction rates and reduced solvent consumption biochemjournal.commdpi.com.

MAE has been studied for the extraction of synthetic colorants from various matrices, including meat researchgate.net. A method using MAE with methanol-acetic acid (95:5, v/v) as a solvent has been applied for the extraction of twenty-one synthetic colorants in meat researchgate.net. Another study used microwave-assisted extraction followed by cleanup with SPE for extracting colors from meat samples, employing methanol-water (95:5) as the extraction reagent researchgate.net. This method used a smaller volume of extraction solvent and a shorter extraction time compared to conventional methods researchgate.net.

Cloud Point Extraction and Dispersive Liquid-Phase Microextraction

Cloud Point Extraction (CPE) is a micelle-mediated preconcentration method that has been developed for the analysis of Sunset Yellow FCF prior to spectrophotometric determination researchgate.netjcsp.org.pkcapes.gov.brdergipark.org.tr. This method is based on the formation of micelles by a surfactant above its cloud point temperature, into which hydrophobic analytes or ion associates can be extracted researchgate.netjcsp.org.pkdergipark.org.tr. Parameters such as pH, surfactant concentration, salt concentration, incubation time, and temperature are optimized in CPE procedures jcsp.org.pkcapes.gov.brdergipark.org.tr. For example, Brij 58 and Triton X-100 have been used as surfactants in CPE for Sunset Yellow FCF researchgate.netcapes.gov.brdergipark.org.tr.

Dispersive Liquid-Phase Microextraction (DL-μE), including variations like dispersive liquid-liquid microextraction (DLLME), is a microextraction technique that involves the dispersion of a small volume of extraction solvent into an aqueous sample, forming a cloudy solution with a large surface area for efficient analyte transfer hku.edu.trresearchgate.netanalchemres.org. After extraction, the phases are separated, often by centrifugation, and the enriched extract is analyzed hku.edu.trresearchgate.net. Ionic liquid-based DLLME has been used for the determination of synthetic food colorants, including Sunset Yellow FCF, in soft drinks, sugar, and gelatin ums.edu.myhku.edu.trresearchgate.net. A method using an ionic liquid as the extraction reagent showed high efficiency for several colorants ums.edu.my. Another study developed a DLLME method utilizing a deep eutectic solvent (DES) as a green extraction solvent for Sunset Yellow FCF in various samples hku.edu.trresearchgate.net.

Method Validation and Performance Characteristics Assessment

Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose jcbms.orgtjpr.orgacs.orgbvsalud.org. Validation parameters typically assessed include linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and recovery jcbms.orgtjpr.orgacs.orgbvsalud.orgeuropa.eu.

For the determination of Sunset Yellow FCF, validated methods based on techniques like HPLC-MS/MS have been developed and evaluated europa.eu. Performance characteristics such as relative standard deviation for repeatability (RSDr), relative standard deviation for intermediate precision (RSDip), recovery rate (RRec), and limit of quantification (LOQ) are determined during validation europa.eu.

For example, a validated LC-MS/MS method for determining Sunset Yellow FCF in feedingstuffs reported RSDr values ranging from 2.0 to 7.6%, RSDip values from 2.8 to 16.4%, and recovery rates from 83 to 101% for concentrations between 1 and 100 mg/kg europa.eu. The LOQ for this method was 1 mg/kg europa.eu.

In another study validating an HPLC method for food dyes, including Sunset Yellow FCF, high recovery rates above 95% were observed for Sunset Yellow FCF, indicating good efficiency in recovering the dye from complex matrices acs.org. The method also showed excellent linearity (R² > 0.998) and low LODs acs.org. Recovery percentages for Sunset Yellow FCF in breakfast cereals using an HPLC method ranged from 82 to 97% bvsalud.org.

Studies utilizing microextraction techniques like DLLME for Sunset Yellow FCF have also reported validation parameters such as LOD, LOQ, and recovery hku.edu.trresearchgate.net. A DES-based DLLME method reported an LOD of 0.05 µg/L and an LOQ of 0.17 µg/L for Sunset Yellow FCF hku.edu.trresearchgate.net. Recovery studies using this method in various samples showed acceptable results hku.edu.tr.

Data tables illustrating performance characteristics from research findings are valuable for assessing the suitability of a method. Below is an example table summarizing some reported validation data for Sunset Yellow FCF analysis:

| Method | Matrix | Analyte Concentration Range | LOD | LOQ | Recovery (%) | Repeatability (RSDr %) | Intermediate Precision (RSDip %) | Citation |

| LC-MS/MS | Feedingstuffs | 1 - 100 mg/kg | - | 1 mg/kg | 83 - 101 | 2.0 - 7.6 | 2.8 - 16.4 | europa.eu |

| HPLC | Food Dyes | - | Low | Low | > 95 | Low | Low | acs.org |

| HPLC | Breakfast Cereals | - | - | - | 82 - 97 | - | - | bvsalud.org |

| DES-based DLLME + UV-Vis | Various | - | 0.05 µg/L | 0.17 µg/L | Acceptable | - | - | hku.edu.trresearchgate.net |

| CPE + Spectrophotometry | Powdered Beverages, Pharmaceuticals | 0.01 - 4.00 µg/mL | 0.0078 µg/mL | 0.0261 µg/mL | - | < 4.57 | - | capes.gov.brdergipark.org.tr |

| Magnetic SPE + HPLC-UV | Food Samples | - | 0.07 µg/mL | 0.21 µg/mL | 102 | (-10.9) - 7.7 (RE) | (-8.8) - 7.1 (RE) | scielo.br |

| μ-SPE Filter Membrane + HPLC | Food | 1.0 - 200.0 ng/mL | 0.10-0.20 ng/mL | - | 86.9-124.0 | - | - | rsc.org |

Note: RE refers to Relative Error.

The validation process confirms the reliability and reproducibility of the analytical method for the determination of Sunset Yellow FCF in specific matrices jcbms.orgacs.org.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is often characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters indicate the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Various methods for Sunset Yellow FCF analysis have reported differing LOD and LOQ values, depending on the technique and matrix.

For instance, an HPLC method for simultaneous determination of tartrazine and Sunset Yellow in soft drinks reported an LOD of 0.03 µg/mL and an LOQ of 0.1 µg/mL for Sunset Yellow. scirp.org Another study using a solid bismuth microelectrode array for voltammetric determination of Sunset Yellow in beverages and water samples achieved an LOD of 1.7 × 10⁻⁹ mol L⁻¹ and a LOQ of 5 × 10⁻⁹ mol L⁻¹ with an accumulation time of 60 seconds. mdpi.com, researchgate.net A spectrophotometric method utilizing continuous wavelet transform and multivariate calibration reported LOD and LOQ values of 0.1794 µg/mL and 0.6066 µg/mL for Sunset Yellow, respectively. ijcce.ac.ir

Other reported LOD values for Sunset Yellow FCF using different methods include a range of 0.051–0.074 ng/mL in real food samples using an effective extraction method ums.edu.my, 0.05 μg L⁻¹ for a dispersive liquid-liquid microextraction method coupled with UV-Vis spectrophotometry researchgate.net, and 0.10 ppm using solid phase extraction and reversed-phase high performance liquid chromatography. tjpr.org An aqueous CE method for food colorants in milk beverages reported an LOD of 0.5 μg/mL. ums.edu.my

Here is a summary of reported LOD and LOQ values for Sunset Yellow FCF:

| Method | LOD | LOQ | Matrix/Sample Type | Citation |

| HPLC-UV/Visible | 0.03 µg/mL | 0.1 µg/mL | Soft drinks | scirp.org |

| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | 1.7 × 10⁻⁹ mol L⁻¹ | 5 × 10⁻⁹ mol L⁻¹ | Isotonic beverages and water samples | mdpi.com, researchgate.net |

| Spectrophotometry (Continuous Wavelet Transform & Multivariate Calibration) | 0.1794 µg/mL | 0.6066 µg/mL | Soft drinks | ijcce.ac.ir |

| Extraction Method followed by analysis | 0.051–0.074 ng/mL | Not specified | Real food samples | ums.edu.my |

| Ultrasonication-assisted Dispersive Liquid-Phase Microextraction (DLLME) + UV-Vis Spectrophotometry | 0.05 μg L⁻¹ | 0.17 μg L⁻¹ | Drugs, vitamins, beverages, foods, environmental samples | researchgate.net |

| Solid Phase Extraction (SPE) + RP-HPLC | 0.10 ppm | Not specified | Not specified | tjpr.org |

| Capillary Electrophoresis (CE) | 0.5 μg/mL | Not specified | Milk beverages | ums.edu.my |

| HPLC-UV-Vis | 0.1 mg L⁻¹ | Not specified | Soft drink samples | iosrjournals.org |

| RP-HPLC | 0.25 mg L⁻¹ | 0.75–10 mg L⁻¹ (Linear Range) | Food samples | researchgate.net |

| UHPLC-DAD | 0.017 to 0.025 mg L⁻¹ | 0.057 and 0.082 mg L⁻¹ | Food and drink samples | akjournals.com |

Linearity, Calibration Range, and Correlation Coefficient Assessment

Linearity and calibration range define the concentration interval over which an analytical method provides results directly proportional to the analyte concentration. The correlation coefficient (R² or r) is a statistical measure of the strength and direction of the linear relationship.

Several studies have reported good linearity for Sunset Yellow FCF across various concentration ranges. An HPLC method for soft drinks showed linearity in the range of 1 μg/mL to 100 μg/mL with a correlation coefficient (R²) greater than 0.998. scirp.org Another HPLC-UV-Vis method for soft drinks obtained good linearity in the range of 0.25–50 mg L⁻¹ with R² > 0.99. iosrjournals.org A voltammetric method using a solid bismuth microelectrode array was linear from 5 × 10⁻⁹ to 1 × 10⁻⁷ mol L⁻¹. mdpi.com, researchgate.net

In a study analyzing synthetic food dyes in premade cocktails using UPLC-DAD, Sunset Yellow, along with other colorants, exhibited excellent correlation coefficients (R² > 0.9980) within their respective linear ranges. mdpi.com An RP-HPLC method for determining Sudan I in Sunset Yellow FCF showed good linearity over concentrations of 0.05 - 50 µg/mL with a correlation coefficient of R² = 0.9999. semanticscholar.org For a method analyzing multiple synthetic dyes by SPE and RP-HPLC, desirable linearities were evaluated in the limit of 5 to 50 ppm. tjpr.org UHPLC-DAD analysis of synthetic colors in food and drink samples reported correlation coefficient values ranging between 0.9991 and 1.0. akjournals.com

Here is a summary of reported linearity data:

| Method | Linear Range | Correlation Coefficient (R² or r) | Citation |

| HPLC-UV/Visible | 1 μg/mL to 100 μg/mL | > 0.998 | scirp.org |

| HPLC-UV-Vis | 0.25–50 mg L⁻¹ | > 0.99 | iosrjournals.org |

| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | 5 × 10⁻⁹ to 1 × 10⁻⁷ mol L⁻¹ | 0.995 | mdpi.com, researchgate.net |

| UPLC-DAD | Not specified (within linear range) | > 0.9980 | mdpi.com |

| RP-HPLC (for Sudan I in Sunset Yellow FCF) | 0.05 - 50 µg/mL | 0.9999 | semanticscholar.org |

| SPE + RP-HPLC | 5 to 50 ppm | Not specified | tjpr.org |

| Spectrophotometry (Continuous Wavelet Transform & Multivariate Calibration) | Not specified | Close to one | ijcce.ac.ir |

| RP-HPLC | 0.75–10 mg L⁻¹ | 0.999 | researchgate.net |

| UHPLC-DAD | Not specified | 0.9991 to 1.0 | akjournals.com |

Accuracy and Precision Studies (Intra-day and Inter-day Reproducibility)

Accuracy refers to the closeness of agreement between a measured value and the true value, often assessed through recovery studies. Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, commonly expressed as relative standard deviation (RSD) for intra-day (repeatability) and inter-day (reproducibility) measurements.

Studies have demonstrated good accuracy and precision for Sunset Yellow FCF analysis. An HPLC method for soft drinks reported intra-day and inter-day precisions (RSD) of less than 0.6% and 3.1%, respectively. scirp.org For the determination of Sudan I in Sunset Yellow FCF by RP-HPLC, intra-day precision was within the 0.4% - 1.8% range, and inter-day precision was within the 1.1% - 3.8% range, all expressed as RSDs. semanticscholar.org

In a UPLC-DAD method for synthetic dyes, intra-day RSDs ranged from 0.11% to 3.33%, while inter-day RSD values ranged from 0.89% to 5.44% for various colorants, indicating robust precision. mdpi.com A method using a magnetic nanoadsorbent with HPLC-UV detection reported intra-day and inter-day repeatability (RSD) of less than 8.1%. scielo.br An HPLC-UV-Vis method for soft drinks achieved intra-day and inter-day precision (RSD%) at 5.0 and 50 mg L⁻¹ levels less than 8.0%. iosrjournals.org An RP-HPLC method for synthetic dyes in barbecued chicken showed inter-day RSD ranging from 3.7% to 7.2% and intra-day RSD ranging from 4.2% to 9.9%. tandfonline.com

Recovery studies to assess accuracy have also been widely performed. For the determination of Sudan I in Sunset Yellow FCF, recovery rates were within the 95.5% - 97.9% range. semanticscholar.org In the UPLC-DAD study, recoveries in premade mixtures ranged from 75.01% to 114.45%. mdpi.com A method for soft drinks reported average recoveries ranging from 92.2 to 101.4% for Sunset Yellow. iosrjournals.org Recovery percentages between 98.2% and 101.4% were observed for Sunset Yellow in spiked saffron samples using a spectrophotometric method. derpharmachemica.com A method for barbecued chicken reported mean recoveries between 88.5% and 89.3% for Sunset Yellow. tandfonline.com An electrochemical biosensor for Sunset Yellow in soft drinks showed recovery percentages of 99–101.6%. mdpi.com

Here is a summary of reported precision data (RSD):

| Method | Intra-day RSD (%) | Inter-day RSD (%) | Citation |

| HPLC-UV/Visible | < 0.6 | < 3.1 | scirp.org |

| RP-HPLC (for Sudan I in Sunset Yellow FCF) | 0.4 - 1.8 | 1.1 - 3.8 | semanticscholar.org |

| UPLC-DAD (for various colorants) | 0.11 - 3.33 | 0.89 - 5.44 | mdpi.com |

| Magnetic Nanoadsorbent + HPLC-UV | < 8.1 | < 8.1 | scielo.br |

| HPLC-UV-Vis | < 8.0 (at 5 & 50 mg L⁻¹) | < 8.0 (at 5 & 50 mg L⁻¹) | iosrjournals.org |

| RP-HPLC (in barbecued chicken) | 4.2 - 9.9 | 3.7 - 7.2 | tandfonline.com |

| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | 4.1 | 4.7 | mdpi.com |

| UHPLC-DAD | Within acceptable limits | Within acceptable limits | akjournals.com |

Selectivity and Robustness Evaluation

Selectivity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components in the sample matrix. Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.

Selectivity is typically evaluated by analyzing blank samples and samples containing potential interfering substances to ensure that no peaks or signals overlap with that of the analyte. An HPLC method for soft drinks determined selectivity by analyzing blank controls and found no interference at the retention time of Sunset Yellow. scirp.org

Robustness is assessed by introducing minor changes to method parameters, such as mobile phase composition, flow rate, temperature, or wavelength, and observing the effect on the analytical results. While specific robustness data for Sunset Yellow FCF alone can be limited in general reviews, studies validating methods for multiple dyes including Sunset Yellow often include robustness evaluations. For example, a UHPLC-DAD method for ten synthetic colors assessed robustness by purposefully altering parameters like flow rate, injection volume, wavelength, pH, and column temperature, and computing the resultant area and retention time deviations. akjournals.com Evaluating selectivity and robustness is crucial to ensure the method's reliability for routine analysis of diverse samples. ums.edu.my, mdpi.com, tjpr.org, bvsalud.org

Recovery Studies in Spiked and Real Samples

Recovery studies are performed to evaluate the accuracy of an analytical method by determining the percentage of a known amount of analyte that is recovered from a spiked sample matrix. This helps assess the impact of the matrix on the analysis. Recovery studies in real samples involve analyzing samples with naturally occurring Sunset Yellow FCF and comparing the results to a validated method or spiking the real sample with a known amount of analyte.

Numerous studies have reported recovery percentages for Sunset Yellow FCF in various spiked and real samples. For the determination of Sudan I in spiked Sunset Yellow FCF product, recovery rates were between 95.5% and 97.9%. semanticscholar.org In spiked premade cocktail samples analyzed by UPLC-DAD, recoveries ranged from 75.01% to 114.45%. mdpi.com A method using a magnetic nanoadsorbent reported satisfactory recovery values in spiked ultrapure water samples. scielo.br An HPLC-UV-Vis method for soft drinks showed average recoveries between 92.2% and 101.4% for Sunset Yellow in blank samples spiked with a known amount of analyte. iosrjournals.org

Spectrophotometric determination of Sunset Yellow in adulterated saffron samples showed recoveries between 98.2% and 101.4%. derpharmachemica.com Mean recoveries between 88.5% and 89.3% were obtained for Sunset Yellow in spiked barbecued chicken samples. tandfonline.com Recovery studies using a dispersive liquid-liquid microextraction method coupled with UV-Vis spectrophotometry for various matrices, including drugs, vitamins, beverages, foods, and environmental samples, were performed to validate the enrichment technique. researchgate.net An electrochemical biosensor for Sunset Yellow in soft drinks demonstrated recovery percentages of 99–101.6%. mdpi.com Satisfactory recovery values were also obtained during the analysis of spiked environmental water samples using a voltammetric procedure. researchgate.net Recovery percentages between 82% and 97% for Sunset Yellow were reported in breakfast cereals using an analytical method. bvsalud.org

Here is a summary of reported recovery data:

| Method | Sample Type | Recovery (%) | Citation |

| RP-HPLC (for Sudan I in Sunset Yellow FCF) | Spiked Sunset Yellow FCF product | 95.5 - 97.9 | semanticscholar.org |

| UPLC-DAD | Spiked premade cocktail samples | 75.01 - 114.45 | mdpi.com |

| Magnetic Nanoadsorbent + HPLC-UV | Spiked ultrapure water samples | Satisfactory | scielo.br |

| HPLC-UV-Vis | Spiked blank soft drink samples | 92.2 - 101.4 | iosrjournals.org |

| Spectrophotometry | Spiked adulterated saffron samples | 98.2 - 101.4 | derpharmachemica.com |

| RP-HPLC | Spiked barbecued chicken samples | 88.5 - 89.3 | tandfonline.com |

| Ultrasonication-assisted Dispersive Liquid-Phase Microextraction (DLLME) + UV-Vis Spectrophotometry | Spiked drugs, vitamins, beverages, foods, environmental samples | Not specified (validated) | researchgate.net |

| Electrochemical Biosensor | Spiked soft drink | 99.0 - 101.6 | mdpi.com |

| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | Spiked environmental water samples | Satisfactory | researchgate.net |

| Analytical Method (HPLC) | Breakfast cereals | 82 - 97 | bvsalud.org |

| UHPLC-DAD | Spiked food and drink samples | Within acceptable limits | akjournals.com |

Interference Effects in Complex Sample Analysis

Complex sample matrices can contain various substances that may interfere with the accurate determination of Sunset Yellow FCF. These interferences can arise from other colorants, food additives, or natural matrix components. Evaluating interference effects is crucial to ensure the specificity of the analytical method.

Studies have investigated the potential interference of other ions and dyes on the determination of Sunset Yellow FCF. For a voltammetric method using a solid bismuth microelectrode array, the impact of inorganic ions and organic substances, including other azo dyes like amaranth and tartrazine, was studied. The majority of the examined substances did not exhibit a substantial impact on the peak current of Sunset Yellow, even at high excess. mdpi.com

In a solid-phase extraction method for Sunset Yellow, the influences of commonly used dyes, anions, and cations were investigated. The examined foreign ions and dyes at specified concentrations did not affect the analysis. oup.com High-resolution mass spectrometry (HR-MS) can help in avoiding isobaric interferences in complex samples due to its accurate mass measurements. mdpi.com The selectivity evaluation of methods often involves analyzing blank samples to visually inspect for interfering peaks at the analyte's retention time. bvsalud.org

Here is a summary of interference studies:

| Method | Interfering Substances Studied | Observed Effect on Sunset Yellow Analysis | Citation |

| Adsorptive Stripping Voltammetry (Solid Bismuth Microelectrode Array) | Inorganic ions, organic substances, amaranth, tartrazine | Majority did not substantially impact peak current | mdpi.com |

| Solid Phase Extraction | Commonly used dyes, anions, cations | Did not affect the analysis | oup.com |

| High-Resolution Mass Spectrometry (HR-MS) | Isobaric interferences | Avoided by accurate mass measurements | mdpi.com |

| General Analytical Methods (Selectivity Evaluation) | Matrix components, other substances in blank samples | Absence of interfering peaks confirmed selectivity | bvsalud.org |

| UHPLC-DAD | Other components in analyzed samples | No interference revealed | akjournals.com |

Degradation and Transformation Pathways of Sunset Yellow Fcf

Photodegradation Mechanisms of Sunset Yellow FCF

Photodegradation involves the breakdown of Sunset Yellow FCF through exposure to light, particularly UV and visible light, often in the presence of photosensitizers or photocatalysts.

UV-Induced Photolysis and Reaction Kinetics

Ultraviolet (UV) irradiation can induce the photolysis of Sunset Yellow FCF, leading to its degradation. Studies have shown that the decolorization of azo dyes, including Sunset Yellow FCF, often follows pseudo-first-order reaction kinetics under various degradation processes, including those involving UV light bohrium.commdpi.comscielo.brresearchgate.net. The rate of degradation can be influenced by factors such as the intensity of UV light and the presence of other substances in the solution researchgate.net. For instance, increasing UV light intensity has been shown to increase the reaction rate because the number of photons striking per unit area increases researchgate.net.

Visible Light-Induced Degradation Processes

Sunset Yellow FCF can also undergo degradation under visible light irradiation, especially when suitable photocatalysts are employed bohrium.comresearchgate.netarabjchem.org. The effectiveness of visible light-induced degradation is often linked to the optical properties of the photocatalyst, which must be capable of absorbing light in the visible spectrum to generate reactive species csic.es. For example, a sulfonic functionalized graphitic carbon nitride (g-C3N4–SO3H) photocatalyst exhibited high photooxidation efficiency of Sunset Yellow FCF under visible light irradiation bohrium.commdpi.com. Copper-loaded bentonite (B74815) in conjunction with hydrogen peroxide has also been used for photo-Fenton degradation of Sunset Yellow FCF under visible light researchgate.netarabjchem.org.

Role of Photosensitizers and Photocatalysts (e.g., Metal-Loaded Composites, Semiconductor Nanoparticles)

Photocatalysts play a crucial role in enhancing the photodegradation of Sunset Yellow FCF by generating reactive species, such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O2•−), upon light irradiation scholarsportal.infoutar.edu.myacs.org. Various materials have been investigated as photocatalysts for Sunset Yellow FCF degradation:

Graphitic Carbon Nitride (g-C3N4) based materials: Sulfonic functionalized g-C3N4 (g-C3N4–SO3H) has demonstrated excellent photo-redox activities towards Sunset Yellow FCF under visible light, with a high apparent rate constant bohrium.commdpi.com. The functionalization enhances charge separation and provides more separated charge carriers for photocatalytic reactions bohrium.com.

Metal-Loaded Composites: Copper-loaded bentonite has been used as a photocatalyst in a photo-Fenton-like process for Sunset Yellow FCF degradation under visible light researchgate.netarabjchem.orgscribd.com. Fe2O3/Bentonite catalysts have also been employed for photocatalytic degradation under irradiation iau.ir. The enhanced activity in such systems is attributed to the generation of electron-hole pairs in the semiconductor oxide iau.ir. Ag/Cr-TiO2 and Pd/Cr-TiO2 have been evaluated for the degradation of Sunset Yellow FCF under solar light nih.gov.

Semiconductor Nanoparticles: Semiconductor nanoparticles like ZnO have been used for the photocatalytic degradation of Sunset Yellow FCF under fluorescent light irradiation utar.edu.my. SnO2/MgO composite has also shown effectiveness as both an adsorbent and photocatalyst for removing Sunset Yellow FCF researchgate.net. TiO2-based composites, such as TiO2/activated carbon, have been investigated for the photodegradation of Sunset Yellow FCF under UV-A light researchgate.net. Magnetic CoFe2O4–gC3N4 S-scheme heterojunction photocatalysts have also been explored for the solar light-irradiated photocatalytic degradation of Sunset Yellow FCF acs.org. The mechanism often involves the production of reactive radicals like superoxide radicals and hydroxyl radicals acs.org.

The efficiency of these photocatalytic systems is influenced by factors such as pH, catalyst amount, and dye concentration utar.edu.myiau.ir. For example, the degradation efficiency can decrease as the initial dye concentration increases utar.edu.my.

Identification and Characterization of Photodegradation Products

Identifying the degradation products is crucial for understanding the degradation pathways and assessing potential toxicity. Studies using techniques like HPLC-MS and LC-MS have identified several photodegradation products of azo dyes, including Sunset Yellow FCF nih.govuclm.es. For Sunset Yellow FCF, identified degradation products include sulfanilic acid and the 2-sulfonic acid-5-amino-6-hydroxyl naphthalene (B1677914) sodium salts researchgate.net. The loss of color during degradation is not necessarily due to complete mineralization but can result from the cleavage of the azo double bond and the formation of intermediate products nih.gov. Analysis of degradation products can reveal the primary oxidation processes, such as the attack on N-methylene groups or aryl-oxidative elimination nih.gov.

Oxidative Degradation Processes

Oxidative degradation of Sunset Yellow FCF involves reactions with strong oxidizing agents, often generated through advanced oxidation processes.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are promising methods for degrading and mineralizing dyes like Sunset Yellow FCF scholarsportal.infouclm.esatlantis-press.com. AOPs are based on the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading organic compounds utar.edu.myekb.eg.

Various AOPs have been applied to the degradation of Sunset Yellow FCF: